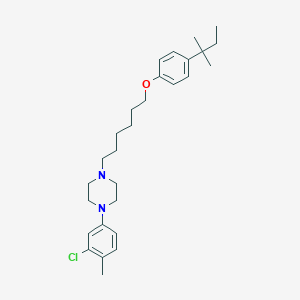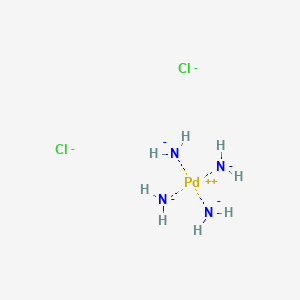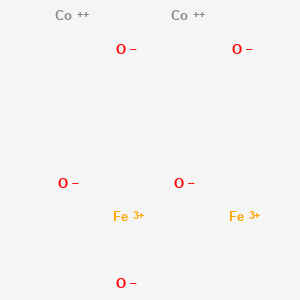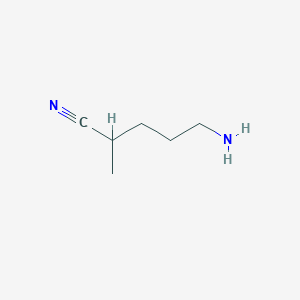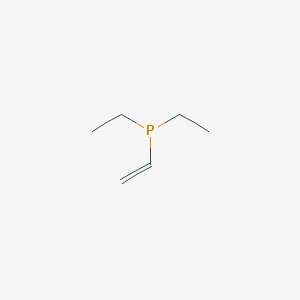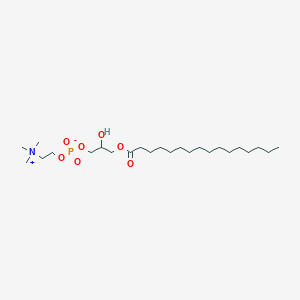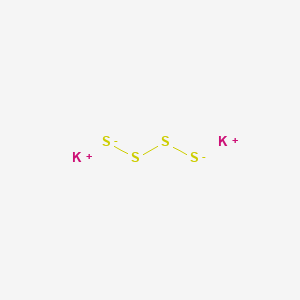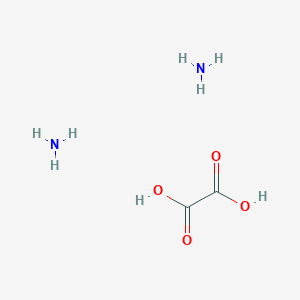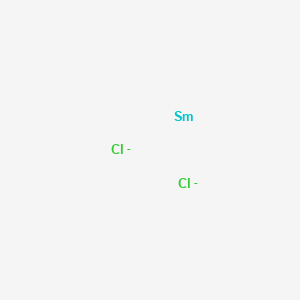
Samarium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Samarium dichloride is a chemical compound that is commonly used in scientific research applications. It is a rare earth metal that is known for its unique properties and has become an important tool in various fields of study. In
Applications De Recherche Scientifique
Samarium dichloride has a wide range of scientific research applications. It is commonly used as a catalyst in organic chemistry reactions, particularly in the formation of carbon-carbon bonds. The compound is also used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, samarium dichloride is used in the production of high-performance magnets and other electronic devices.
Mécanisme D'action
The mechanism of action of samarium dichloride is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which can coordinate with other molecules and facilitate chemical reactions. This makes it an effective catalyst in many chemical reactions.
Effets Biochimiques Et Physiologiques
Samarium dichloride has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic if ingested or inhaled. It can cause irritation to the eyes, skin, and respiratory system. Therefore, it is important to handle the compound with care and follow proper safety protocols.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of samarium dichloride is its effectiveness as a catalyst in organic chemistry reactions. It is also relatively easy to synthesize and handle in a laboratory setting. However, the compound is toxic and can be dangerous if not handled properly. Additionally, it is relatively expensive, which can limit its use in some laboratory settings.
Orientations Futures
There are several future directions for research on samarium dichloride. One area of interest is in the development of new catalysts based on samarium dichloride. This could lead to the synthesis of new organic compounds with potential applications in various fields. Additionally, further research is needed to fully understand the mechanism of action of samarium dichloride and its potential biochemical and physiological effects. This could help to improve safety protocols and ensure that the compound is used safely in laboratory settings.
Conclusion
Samarium dichloride is a rare earth metal that is commonly used in scientific research applications. It is an effective catalyst in organic chemistry reactions and has potential applications in the synthesis of various organic compounds. However, the compound is toxic and must be handled with care. Further research is needed to fully understand the mechanism of action of samarium dichloride and its potential biochemical and physiological effects. Overall, samarium dichloride is an important tool in scientific research and has the potential to contribute to the development of new technologies and compounds.
Méthodes De Synthèse
Samarium dichloride is typically synthesized through the reaction of samarium metal with hydrochloric acid. The reaction produces samarium chloride, which is then treated with hydrogen gas to produce samarium dichloride. The process is relatively straightforward and can be carried out in a laboratory setting with ease.
Propriétés
Numéro CAS |
13874-75-4 |
|---|---|
Nom du produit |
Samarium dichloride |
Formule moléculaire |
Cl2Sm-2 |
Poids moléculaire |
221.3 g/mol |
Nom IUPAC |
samarium;dichloride |
InChI |
InChI=1S/2ClH.Sm/h2*1H;/p-2 |
Clé InChI |
LELCEZVJWZMREP-UHFFFAOYSA-L |
SMILES |
[Cl-].[Cl-].[Sm] |
SMILES canonique |
[Cl-].[Cl-].[Sm] |
Autres numéros CAS |
13874-75-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



